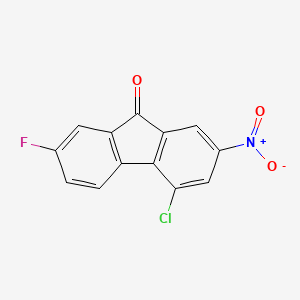
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one is a chemical compound with the molecular formula C13H5ClFNO3 It is a derivative of fluorenone, characterized by the presence of chloro, fluoro, and nitro substituents on the fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-fluoro-9h-fluoren-9-one, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenone core, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an organic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 4-Chloro-7-fluoro-2-amino-9h-fluoren-9-one.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: Oxidized derivatives of fluorenone.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to specific targets, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-9h-fluoren-9-one
- 7-Fluoro-2-nitro-9h-fluoren-9-one
- 4-Chloro-7-fluoro-9h-fluoren-9-one
Uniqueness
4-Chloro-7-fluoro-2-nitro-9h-fluoren-9-one is unique due to the combination of chloro, fluoro, and nitro substituents on the fluorenone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1914-40-5 |
|---|---|
Molekularformel |
C13H5ClFNO3 |
Molekulargewicht |
277.63 g/mol |
IUPAC-Name |
4-chloro-7-fluoro-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5ClFNO3/c14-11-5-7(16(18)19)4-10-12(11)8-2-1-6(15)3-9(8)13(10)17/h1-5H |
InChI-Schlüssel |
JHXAAYIRHSMPGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















